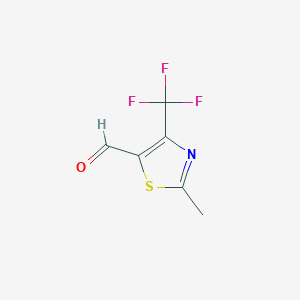

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQFBBGXQZDOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656445 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-13-6 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally follows a three-step sequence:

- Chlorination of trifluoroacetic ethyl acetoacetate using sulfuryl chloride or chlorosulfuric acid.

- Cyclization with thioacetamide in dehydrated alcohol to form the thiazole ring.

- Hydrolysis or further functional group transformation to yield the target thiazole derivative.

This strategy is notable for its one-pot reaction design, high yield, and avoidance of toxic solvents, facilitating industrial scalability.

Detailed Preparation Method

Chlorination Step

- Reagents : Trifluoroacetic ethyl acetoacetate and sulfuryl chloride (or chlorosulfuric acid).

- Conditions :

- Molar ratio of chlorinating agent to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.00.

- Temperature during addition: -15°C to -5°C.

- Addition time: 1/5 to 1/6 of the total soaking time.

- Soaking temperature: 5°C to 15°C.

- Soaking time: 10 to 18 hours.

- Procedure :

- The chlorinating agent is added dropwise to a cooled solution of trifluoroacetic ethyl acetoacetate.

- After completion, the mixture is allowed to warm slowly to 7–12°C and held for the soaking period.

- Unreacted starting material is reclaimed by vacuum distillation at 35°C under 10 mmHg.

- Outcome :

- Formation of 2-chlorotrifluoroacetic ethyl acetoacetate with minimal overchlorinated by-products (≤0.3%).

- High recovery of unreacted starting material for reuse.

Cyclization Step

- Reagents : Thioacetamide.

- Solvent : Absolute (dehydrated) ethanol.

- Conditions :

- Molar ratio of thioacetamide to 2-chlorotrifluoroacetic ethyl acetoacetate: 1.02–1.06:1.00.

- Weight ratio of ethanol to 2-chlorotrifluoroacetic ethyl acetoacetate: 2.0 to 3.2.

- Reaction temperature: Reflux conditions.

- Reaction time: 8 to 12 hours.

- Procedure :

- The residue from the chlorination step is directly used without purification.

- Thioacetamide and ethanol are added, and the mixture is refluxed with stirring.

- Outcome :

- Formation of the thiazole ring, yielding 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate or hydrochlorate intermediate.

- The reaction mixture can be directly subjected to hydrolysis without isolation.

Hydrolysis Step

- Reagents : Sodium hydroxide solution (typically 15–40% aqueous).

- Conditions :

- Reaction temperature: Reflux.

- Reaction time: 3 hours.

- Procedure :

- After cyclization, sodium hydroxide solution is added.

- The mixture is refluxed to hydrolyze the ester intermediate to the corresponding acid.

- Ethanol generated is recovered by decompression.

- Acidification with concentrated hydrochloric acid to pH ~1 induces precipitation of the product.

- The solid is filtered, washed, and dried.

- Outcome :

- High purity 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is obtained.

- Yields typically exceed 90%, with HPLC purity above 98%.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Chlorination | Sulfuryl chloride, -12°C to 12°C, 13 h soak | — | — | — | Minimal overchlorination (0.13%) |

| Cyclization | Thioacetamide, reflux in ethanol, 12 h | — | — | — | Direct use of residue, no purification |

| Hydrolysis | 15% NaOH, reflux 3 h; acidification pH=1 | 91.7–92.2 | 98.7–99.0 | 163.5–166.0 | Off-white solid product |

Data from embodiments in patent CN104672168A and CN104672168B.

Alternative Preparation via Ester Intermediate

Another reported method involves:

- Preparation of 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate via reaction of 2-bromo or 2-dibromo trifluoroacetic ethyl acetoacetate with thioacetamide in dimethylformamide (DMF) at 0–5°C.

- Subsequent hydrolysis of the ester with sodium hydroxide solution at room temperature.

- Acidification to precipitate the acid product.

This method achieves yields around 92.66% for the ester intermediate and 94.16% for the acid with purity ~96.5%.

Comparative Analysis of Methods

| Feature | Sulfuryl/Chlorosulfuric Chlorination Route | Bromination/DMF Route |

|---|---|---|

| Chlorinating agent | Sulfuryl chloride or chlorosulfuric acid | 2-bromo or 2-dibromo trifluoroacetic ethyl acetoacetate |

| Solvent for cyclization | Absolute ethanol | Dimethylformamide (DMF) |

| Cyclization conditions | Reflux, 8–12 h | 0–5°C addition, then reflux 200 min |

| Hydrolysis conditions | Reflux with NaOH, acidification | Room temperature with NaOH, acidification |

| Yield (acid) | ~91.7–92.2% | ~94.16% |

| Purity (acid) | >98.5% | ~96.5% |

| Environmental/toxicity aspects | Avoids toxic solvents, easy ethanol recovery | Uses DMF, requires careful handling |

| Industrial scalability | High, one-pot, solvent recovery feasible | Moderate, more complex workup |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly fungicides and bactericides. It is notably a precursor for thifluzamide, a fungicide used in agriculture .

Biological Studies

The compound's unique structure allows it to interact with biological systems effectively. It has been utilized in cell biology for:

- Cell Culture : Enhancing the growth of specific cell lines.

- Cell Analysis : Acting as a reagent for various assays to study cellular responses.

Analytical Chemistry

In analytical testing, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde is used as a standard reference material due to its well-defined properties. Its stability and reactivity make it valuable for calibrating instruments and validating methodologies in chemical analysis .

Case Study 1: Thifluzamide Synthesis

Thifluzamide is a broad-spectrum fungicide synthesized from 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Research indicates that the compound's trifluoromethyl group enhances its biological activity against various fungal pathogens, making it an effective agricultural chemical .

Case Study 2: Cell Culture Enhancement

In a study exploring the effects of various thiazole derivatives on cell growth, researchers found that 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde significantly improved the proliferation rates of certain cancer cell lines compared to controls. This suggests potential applications in cancer research and therapy development .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 438577-61-8)

- Molecular Formula: C₁₂H₈F₃NOS

- Molecular Weight : 271.26 g/mol

- Key Differences: The trifluoromethyl group is attached to a phenyl ring at position 4 of the thiazole, rather than directly to the thiazole ring.

- Applications : Likely used in materials science or as a precursor for extended π-conjugated systems due to its phenyl substitution .

2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde (CAS: 915923-79-4)

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Key Differences : Replaces the trifluoromethyl group with a methoxyphenyl moiety. The electron-donating methoxy group may improve solubility in polar solvents and modulate electronic properties for specific receptor targeting .

Functional Group Derivatives

Derivatives of the target compound highlight the versatility of its aldehyde group:

- Key Trends :

- The aldehyde group enables Schiff base formation or condensation reactions, critical in drug design .

- Carboxylic acid derivatives exhibit higher polarity, favoring aqueous solubility and hydrogen bonding .

- Carbonyl chloride derivatives are highly reactive, ideal for synthesizing polymers or peptidomimetics .

Physicochemical Properties

| Property | Target Compound | 4-Methyl-2-[4-(trifluoromethyl)phenyl]- Analog | 2-(3-Methoxy-Phenyl)- Analog |

|---|---|---|---|

| Molecular Weight | 195.16 g/mol | 271.26 g/mol | 219.26 g/mol |

| LogP (Estimated) | ~1.8 | ~3.2 | ~2.5 |

| Electron Effects | Strongly electron-withdrawing (CF₃) | Moderate electron-withdrawing (phenyl-CF₃) | Electron-donating (OCH₃) |

| Stability | High (CF₃ resists metabolism) | Moderate (phenyl group may sterically hinder reactions) | Moderate (prone to demethylation) |

Biologische Aktivität

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by a thiazole ring with significant biological activity. Its unique structure includes a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position. This compound has garnered attention for its potential applications in medicinal chemistry and agriculture due to its interaction with various biological targets.

The presence of the aldehyde group allows for covalent interactions with nucleophilic sites on proteins and enzymes, which can inhibit their activities. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability. This combination of features makes it a candidate for drug development and agricultural applications.

Key Chemical Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Aldehyde oxidized to carboxylic acid | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

| Reduction | Aldehyde reduced to primary alcohol | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-methanol |

| Substitution | Trifluoromethyl group participates in nucleophilic substitutions | Various substituted thiazole derivatives |

Antimicrobial Properties

Research indicates that 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde demonstrates notable antifungal activity. It has been studied for its effectiveness against various plant pathogens, suggesting its potential as a new class of fungicides. The compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules, contributing to its bioactivity against specific pathogens .

Antiviral Activity

The thiazole derivatives have been evaluated for antiviral properties, particularly against flaviviruses. In studies involving yellow fever virus assays, compounds exhibiting over 50% inhibition of viral replication were identified. The structure-activity relationship (SAR) analyses indicated that modifications to the thiazole ring significantly impact antiviral efficacy .

Antitumor Activity

Thiazole compounds have shown promise as antitumor agents. Several derivatives have been tested against cancer cell lines, revealing cytotoxic activity correlated with specific structural features. For instance, certain substitutions on the phenyl ring were found to enhance activity against tumor cells, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that derivatives of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole effectively inhibited fungal growth in agricultural settings. The research highlighted the compound's potential as a protective agent for crops against common pathogens.

- Antiviral Properties : In antiviral studies, modifications to the compound's structure improved its selectivity and potency against flavivirus infections. The development of non-toxic derivatives was particularly emphasized as a breakthrough in antiviral drug design.

- Cytotoxicity Against Cancer : Research on thiazole derivatives indicated that certain compounds exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer drugs.

Q & A

Q. Key Considerations :

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Vilsmeier–Haack | POCl₃, DMF, 0–5°C | 65–75 | 95 | |

| Trifluoromethylation | CF₃Cl, NaOH, 70–80°C | 50–60 | 90 |

How can structural ambiguities in 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde be resolved using spectroscopic and crystallographic techniques?

Advanced Research Question

Methodological Approach :

Q. Data Contradictions :

- Discrepancies in melting points (e.g., 131–133°C vs. 237–238°C for the carboxylic acid derivative) highlight the need for recrystallization in non-polar solvents (e.g., hexane/EtOAc) to ensure purity .

What computational strategies are effective for predicting the reactivity of the trifluoromethyl group in this compound?

Advanced Research Question

Methodology :

- DFT calculations : Use B3LYP/6-31G(d) to model CF₃ group electronic effects. The CF₃ group reduces electron density at the aldehyde carbon, increasing electrophilicity .

- Docking studies : Similar thiazole derivatives (e.g., GW501516) show π-π stacking with protein targets, suggesting the aldehyde moiety could act as a warhead in covalent inhibitors .

Q. Experimental Validation :

- Kinetic studies : Monitor aldehyde reactivity using nucleophiles (e.g., hydrazines) under varying pH conditions .

How does the compound's stability vary under different storage conditions, and what analytical methods detect decomposition?

Basic Research Question

Stability Profile :

Q. Analytical Methods :

- HPLC-MS : Monitor degradation products using a C18 column (ACN/H₂O gradient). Major degradation peak at m/z 287 corresponds to the carboxylic acid .

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Advanced Research Question

Scalability Issues :

- Regioselectivity : Competing reactions at the thiazole C-2 and C-5 positions require optimized stoichiometry (e.g., 1:1.2 ratio of starting materials) .

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) is critical for isolating the aldehyde from byproducts like 1,3-thiazole dimers .

Q. Process Optimization :

How can the compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors or covalent binders?

Advanced Research Question

Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.